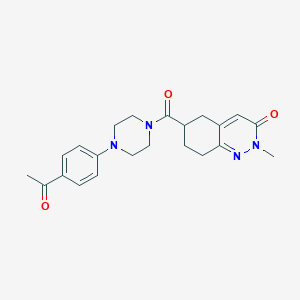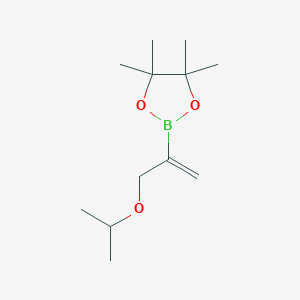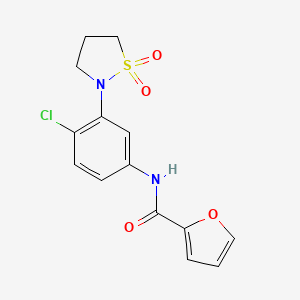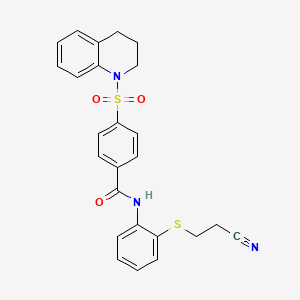
methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a bromine atom and two methyl groups on the pyrazole ring, as well as a methyl ester group attached to the propanoate moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with bromine can yield 4-bromo-3,5-dimethyl-1H-pyrazole.
Esterification: The brominated pyrazole can then be reacted with methyl acrylate under basic conditions to form the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl or heteroaryl compounds.
科学研究应用
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates with anti-inflammatory, anticancer, or antimicrobial properties.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.
Material Science: It can be utilized in the synthesis of functional materials, such as organic semiconductors or dyes.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
作用机制
The mechanism of action of methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and ester group can influence its binding affinity and selectivity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that contribute to its overall effect.
相似化合物的比较
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: Lacks the ester group but shares the brominated pyrazole core.
Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate: Similar structure but without the bromine atom.
3,5-Dimethyl-1H-pyrazole: The parent pyrazole compound without any substituents.
Uniqueness
Methyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is unique due to the combination of the bromine atom and the ester group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can serve as a handle for further functionalization, while the ester group can enhance its solubility and bioavailability.
属性
IUPAC Name |
methyl 2-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5-8(10)6(2)12(11-5)7(3)9(13)14-4/h7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUGRUQWDRGFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)OC)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/new.no-structure.jpg)
![N-(4-bromo-3-methylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2449516.png)
![2-cyclopropyl-6-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2449517.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2449519.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-3-carboxamide](/img/structure/B2449520.png)
![4-(1-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2449521.png)
![2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate](/img/structure/B2449523.png)
![2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid](/img/structure/B2449524.png)


![2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2449530.png)
